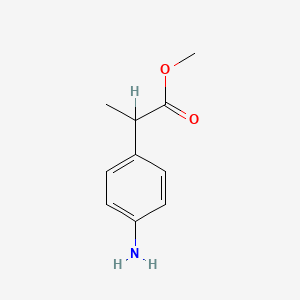

Methyl 2-(4-aminophenyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-aminophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQLPIGKVBUMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60960318 | |

| Record name | Methyl 2-(4-aminophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39718-97-3 | |

| Record name | Methyl 4-amino-α-methylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39718-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(4-aminophenyl)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039718973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(4-aminophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(4-aminophenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Topic: Synthesis and Characterization of Methyl 2-(4-aminophenyl)propanoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-(4-aminophenyl)propanoate is a versatile chemical intermediate of significant interest in medicinal chemistry and drug development. Its structure combines a reactive primary amine, a chiral center, and an ester functionality, making it a valuable building block for complex pharmaceutical agents. The aminophenyl moiety is a well-established pharmacophore, crucial for designing molecules that interact with specific biological targets[1]. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this compound, starting from its nitro-aromatic precursor. Furthermore, it outlines a systematic workflow for its structural confirmation and purity assessment using modern analytical techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies described herein are designed to be self-validating, providing researchers with the practical insights needed for successful synthesis and characterization.

Introduction: A Key Building Block in Modern Drug Discovery

This compound (CAS No: 39718-97-3) is an organic compound featuring a benzene ring substituted with both an amino group and a methyl propanoate group at the para position[2][3].

| Property | Value |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₁₀H₁₃NO₂[4] |

| Molecular Weight | 179.22 g/mol [2] |

| CAS Number | 39718-97-3[2][3] |

The strategic placement of the α-methyl group, often referred to as a "magic methyl" in medicinal chemistry, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This subtle structural modification can enhance binding affinity, improve metabolic stability, or alter the conformational preferences of a drug candidate, making it a key strategy in lead optimization[5]. Consequently, efficient access to chiral building blocks like this compound is critical for the rapid exploration of chemical space in the development of novel therapeutics, including protein kinase inhibitors[6].

Synthesis: A Strategic Approach via Nitro-Aromatic Reduction

The most robust and widely adopted strategy for preparing aromatic amines is the reduction of the corresponding nitro-aromatic compound. This approach is favored for its high efficiency, excellent functional group tolerance, and the ready availability of the nitro-precursor, Methyl 2-(4-nitrophenyl)propanoate. Among the various reduction methods, the use of iron powder in the presence of an electrolyte like ammonium chloride offers a cost-effective, scalable, and environmentally benign alternative to catalytic hydrogenation or reductions employing tin or zinc.

Synthetic Workflow Diagram

The overall process from the starting material to the purified final product is illustrated below.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the reduction of Methyl 2-(4-nitrophenyl)propanoate to the target amine.

Materials:

-

Methyl 2-(4-nitrophenyl)propanoate (1.0 eq)

-

Iron powder (<325 mesh) (5.0 eq)

-

Ammonium chloride (NH₄Cl) (5.0 eq)

-

Ethanol (EtOH)

-

Deionized Water

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-(4-nitrophenyl)propanoate (1.0 eq), ethanol, and water (typically a 4:1 to 2:1 ratio by volume). Stir the mixture to form a suspension.

-

Addition of Reagents: To the stirring suspension, add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).

-

Expert Insight: Ammonium chloride acts as a mild proton source and an electrolyte, facilitating the electrochemical process on the surface of the iron particles and preventing the formation of passivating iron oxide layers.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the iron salts and excess iron powder. Wash the Celite® pad thoroughly with ethyl acetate.

-

Trustworthiness: This step is critical for removing inorganic byproducts. A thorough wash ensures quantitative recovery of the product.

-

-

Transfer the combined filtrate to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% EtOAc) to afford the pure this compound as a pale yellow oil or solid.

Comprehensive Characterization

Once synthesized, the identity and purity of the compound must be rigorously confirmed. A logical workflow of analytical techniques ensures a comprehensive characterization.

Analytical Workflow Diagram

Caption: Logical workflow for the characterization of the synthesized product.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Electron Ionization (EI) is a common method for this type of molecule.

| Ion | Formula | Expected m/z | Notes |

| Molecular Ion [M]⁺ | [C₁₀H₁₃NO₂]⁺ | 179.09 | Confirms the molecular formula.[2][4] |

| Fragment [M - OCH₃]⁺ | [C₉H₁₀NO]⁺ | 148.08 | Loss of the methoxy radical from the ester. |

| Fragment [M - COOCH₃]⁺ | [C₈H₁₀N]⁺ | 120.08 | Loss of the carbomethoxy group via benzylic cleavage. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum should confirm the presence of the amine (N-H), ester (C=O), and aromatic ring.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Primary Amine | N-H Stretch | 3350 - 3450 | Two sharp-to-medium peaks (asymmetric & symmetric). |

| Ester Carbonyl | C=O Stretch | 1730 - 1745 | Strong, sharp absorption.[7] |

| Aromatic Ring | C=C Stretch | 1580 - 1610 | Medium-to-strong peaks. |

| Ester C-O | C-O Stretch | 1150 - 1250 | Strong absorption.[7] |

| Aliphatic/Aromatic C-H | C-H Stretch | 2850 - 3100 | Multiple medium-to-strong peaks.[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structural confirmation.

¹H NMR (Predicted, 400 MHz, CDCl₃):

| Proton Label | Approx. Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| a | 7.05 - 7.15 | Doublet (d) | 2H | Aromatic (ortho to -CH) |

| b | 6.60 - 6.70 | Doublet (d) | 2H | Aromatic (ortho to -NH₂) |

| c | 3.65 | Singlet (s) | 3H | Ester Methyl (-OCH₃) |

| d | 3.60 | Quartet (q) | 1H | Methine (-CH-) |

| e | 3.50 (broad) | Singlet (s) | 2H | Amine (-NH₂) |

| f | 1.45 | Doublet (d) | 3H | Propanoate Methyl (-CH-CH₃) |

¹³C NMR (Predicted, 100 MHz, CDCl₃): The spectrum is expected to show 8 distinct signals corresponding to the different carbon environments in the molecule.

-

Ester Carbonyl (C=O): ~175 ppm

-

Aromatic Carbons: 4 signals between ~115-146 ppm

-

Ester Methoxy (-OCH₃): ~52 ppm

-

Methine (-CH-): ~45 ppm

-

Propanoate Methyl (-CH-CH₃): ~19 ppm

Safety and Handling

Based on available data, this compound should be handled with care. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation[2][9]. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

This guide has detailed a practical and efficient synthesis of this compound via the reduction of its nitro-precursor. The causality behind key experimental choices, such as the selection of the reducing agent system, has been explained to provide a deeper understanding of the protocol. Furthermore, a comprehensive and logical workflow for the characterization of the final product using MS, IR, and NMR spectroscopy has been presented. The expected analytical data, summarized in clear tables, serves as a reliable reference for researchers. By following this guide, scientists in the field of drug discovery and organic synthesis can confidently prepare and validate this important chemical building block for their research endeavors.

References

- 1. This compound | 39718-97-3 | Benchchem [benchchem.com]

- 2. Methyl 2-(4-aminophenyl)propionate | C10H13NO2 | CID 3016109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. PubChemLite - Methyl 2-(4-aminophenyl)propionate (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound - Google Patents [patents.google.com]

- 7. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Methyl 3-(4-aminophenyl)propanoate | C10H13NO2 | CID 417374 - PubChem [pubchem.ncbi.nlm.nih.gov]

"physical and chemical properties of Methyl 2-(4-aminophenyl)propanoate"

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-(4-aminophenyl)propanoate, a compound of interest in pharmaceutical research and development. The information presented is intended to support laboratory work, inform experimental design, and provide a foundation for further investigation into its potential applications.

Introduction

This compound, with the CAS number 39718-97-3, is an aromatic ester containing a primary amine. Its structural features, combining a chiral center, an aromatic ring, and reactive functional groups, make it a versatile building block in organic synthesis. This guide will delve into its fundamental properties, offering a technical resource for scientists working with this molecule.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a methyl propanoate group attached to a p-substituted aniline ring.

Systematic IUPAC Name: this compound[1]

Synonyms:

-

Methyl 2-(4-aminophenyl)propionate[1]

-

Methyl 4-amino-alpha-methylbenzeneacetate[1]

-

Benzeneacetic acid, 4-amino-alpha-methyl-, methyl ester[1]

Molecular Formula: C₁₀H₁₃NO₂[1]

Molecular Weight: 179.22 g/mol [1]

Chemical Structure:

Caption: 2D structure of this compound.

Physical Properties

| Property | Value | Source |

| Molecular Weight | 179.22 g/mol | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 179.094628657 g/mol | PubChem[1] |

| Monoisotopic Mass | 179.094628657 g/mol | PubChem[1] |

| Topological Polar Surface Area | 52.3 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 174 | PubChem[1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its constituent functional groups: the aromatic amine, the ester, and the phenylpropanoate core.

-

Aromatic Amine: The primary amine group attached to the benzene ring is a key site for a variety of chemical transformations. It can undergo diazotization, acylation, alkylation, and other reactions typical of anilines. The electron-donating nature of the amine group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

-

Ester Group: The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-(4-aminophenyl)propanoic acid. It can also undergo transesterification in the presence of other alcohols and can be reduced to the corresponding primary alcohol.

-

Stability: The stability of the compound can be influenced by factors such as pH, temperature, and light. As an aniline derivative, it may be susceptible to oxidation, leading to coloration over time. The ester group, while generally stable, will hydrolyze under strong acidic or basic conditions.

Spectroscopic Data (Predicted)

Spectroscopic data is essential for the identification and characterization of chemical compounds. While experimental spectra for this compound are not widely published, predicted spectral data can provide valuable insights.

Predicted ¹H NMR Spectrum: A predicted ¹H NMR spectrum would likely show signals corresponding to the aromatic protons, the methine proton of the propanoate chain, the methyl protons of the propanoate chain, and the methyl protons of the ester group. The aromatic protons would likely appear as a complex multiplet in the aromatic region.

Predicted ¹³C NMR Spectrum: A predicted ¹³C NMR spectrum would display distinct signals for each of the ten carbon atoms in the molecule, including the aromatic carbons, the carbonyl carbon of the ester, the methine carbon, and the two methyl carbons.

Predicted Mass Spectrum: The mass spectrum would be expected to show a molecular ion peak at m/z 179. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Synthesis

A common synthetic route to this compound involves the esterification of 2-(4-aminophenyl)propanoic acid. A generalized experimental protocol is provided below. The specific conditions, such as catalyst, temperature, and reaction time, may require optimization based on the scale and desired purity of the product.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Esterification of 2-(4-aminophenyl)propanoic acid

-

Reaction Setup: To a solution of 2-(4-aminophenyl)propanoic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added.

-

Reaction: The mixture is heated to reflux and stirred for a period of time, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Note: The causality behind choosing an acid catalyst lies in its ability to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The work-up procedure is a self-validating system; the neutralization step is crucial to remove the acid catalyst which could otherwise promote the reverse hydrolysis reaction during storage, and the extraction and drying steps ensure the removal of water-soluble byproducts and residual water, respectively.

Safety and Handling

Based on available GHS classifications, this compound is considered to have the following hazards:

-

Harmful if swallowed (Acute toxicity, oral)[1]

-

Causes skin irritation (Skin corrosion/irritation)[1]

-

Causes serious eye irritation (Serious eye damage/eye irritation)[1]

-

May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or under a chemical fume hood.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a valuable chemical intermediate with a range of potential applications in organic synthesis and drug development. This guide has provided a detailed overview of its core physical and chemical properties, drawing from available data and established chemical principles. For researchers and scientists, a thorough understanding of these properties is the cornerstone of safe and effective laboratory practice and the successful advancement of their research endeavors. Further experimental validation of the predicted properties is encouraged to build a more complete and robust dataset for this compound.

References

A Technical Guide to the Solubility of Methyl 2-(4-aminophenyl)propanoate in Organic Solvents for Pharmaceutical Development

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability, formulation, and ultimate bioavailability. This technical guide provides an in-depth exploration of the solubility characteristics of Methyl 2-(4-aminophenyl)propanoate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, chemists, and drug development professionals, offering a blend of theoretical principles, predictive methodologies, and practical experimental protocols. By understanding the interplay of molecular structure and solvent properties, scientists can make informed decisions in crystallization, purification, and formulation processes.

Introduction: The Critical Role of Solubility in Pharmaceutical Manufacturing

In the journey of a drug from laboratory synthesis to a marketable therapeutic, the control over its physical properties is paramount. Among these, solubility stands out as a cornerstone of process chemistry and formulation science.[1][2] For an active pharmaceutical ingredient (API) like this compound, its solubility profile in various organic solvents dictates the efficiency of its synthesis, purification through crystallization, and its ability to be formulated into a stable and effective dosage form.[1] Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification, and can negatively impact the bioavailability of the final drug product.[2][3]

This guide will delve into the theoretical underpinnings of solubility, explore predictive models that can streamline solvent selection, and provide a detailed experimental workflow for the precise determination of the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential to predict and interpret its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C10H13NO2 | [4][5] |

| Molecular Weight | 179.22 g/mol | [4] |

| Predicted XlogP | 1.6 | [4] |

| Chemical Structure | ||

|

| PubChem CID: 3016109 |

The structure reveals a molecule with both polar and non-polar characteristics. The aromatic ring and the methyl ester group contribute to its non-polar character, while the primary amine group (-NH2) is a polar, hydrogen-bond donating and accepting group. The predicted XlogP of 1.6 suggests a moderate lipophilicity. This amphiphilic nature implies that its solubility will be highly dependent on the choice of solvent.

Theoretical Framework of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[6][7] The dissolution process is governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix), where a negative ΔG_mix indicates a spontaneous process.

For this compound, solvents that can effectively solvate both the polar amine group and the non-polar phenyl and ester portions of the molecule will likely be the most effective.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[8] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

Each solvent and solute can be described by a point in this three-dimensional "Hansen space".[8] The principle is that substances with similar HSP values are more likely to be miscible.[8] The "distance" (Ra) between two substances in Hansen space can be calculated, and a smaller distance suggests a higher likelihood of dissolution.

Predictive Solubility Assessment

Before extensive experimental work, predictive models can offer valuable insights into suitable solvents.

Solvent Selection Based on Polarity and Hydrogen Bonding Capacity

Based on the structure of this compound, a qualitative prediction of its solubility in common organic solvents can be made:

-

High Solubility Expected: In polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) that can solvate the polar amine group, and in polar protic solvents like alcohols (e.g., methanol, ethanol) that can engage in hydrogen bonding.

-

Moderate Solubility Expected: In esters (e.g., ethyl acetate) and ketones (e.g., acetone) which have intermediate polarity.

-

Low Solubility Expected: In non-polar solvents such as hexane and toluene, which cannot effectively solvate the polar amine functionality.

Experimental Determination of Solubility

While predictive models are useful, experimental determination remains the gold standard for obtaining accurate solubility data.[9] The following section outlines a robust protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Protocol: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.[7]

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solute in the samples.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S = (C_diluted × Dilution_Factor) / V_solvent Where:

-

C_diluted is the concentration of the diluted sample determined by HPLC.

-

Dilution_Factor is the factor by which the supernatant was diluted.

-

V_solvent is the initial volume of the solvent.

-

-

Visual Representation of the Experimental Workflow

Caption: Experimental workflow for solubility determination.

Data Interpretation and Application

The obtained solubility data can be tabulated for easy comparison across different solvents and temperatures. This data is invaluable for:

-

Crystallization Process Development: Selecting appropriate solvent/anti-solvent systems for efficient purification and control of crystal morphology.

-

Formulation Design: Choosing excipients and solvent systems for liquid formulations or for processes like spray drying.

-

Reaction Chemistry: Ensuring that reactants are in the solution phase to facilitate chemical reactions.

Conclusion

While specific, publicly available solubility data for this compound is limited, this guide provides a comprehensive framework for its determination and prediction. By combining an understanding of the molecule's physicochemical properties with theoretical models and rigorous experimental protocols, researchers and drug development professionals can effectively navigate the challenges associated with solubility. This systematic approach enables the informed selection of solvents, leading to more efficient, robust, and scalable pharmaceutical processes.

References

- 1. scispace.com [scispace.com]

- 2. bearworks.missouristate.edu [bearworks.missouristate.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Methyl 2-(4-aminophenyl)propionate | C10H13NO2 | CID 3016109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - Methyl 2-(4-aminophenyl)propionate (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. discovery.researcher.life [discovery.researcher.life]

A Technical Guide to the Potential Biological Activities of Methyl 2-(4-aminophenyl)propanoate

Introduction & Rationale

Methyl 2-(4-aminophenyl)propanoate (M2AP) is an organic ester with the chemical formula C₁₀H₁₃NO₂.[1][2] While specific biological activities for this exact compound are not extensively documented in publicly accessible literature, its core structure as an arylpropionic acid derivative places it within a class of compounds of significant pharmacological interest. This class includes some of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen.[3][4]

The structural analogy to well-known NSAIDs provides a strong rationale for investigating M2AP's potential as an anti-inflammatory and analgesic agent. The fundamental mechanism for many arylpropionic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[3] Furthermore, the broader family of propionic acid derivatives has been shown to exhibit a range of other biological effects, including antimicrobial, antioxidant, and even anticancer activities.[3][4][5][6][7]

This technical guide provides a comprehensive framework for the systematic investigation of the potential biological activities of this compound. It outlines the mechanistic hypotheses derived from its chemical structure and furnishes detailed, field-proven experimental protocols for researchers to validate these potential therapeutic applications.

Chemical Profile and Stereochemical Considerations

A thorough understanding of the molecule's physicochemical properties and stereochemistry is foundational to any investigation into its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| PubChem CID | 3016109 | [1] |

| Synonyms | Methyl 2-(p-aminophenyl)propionate, Methyl 4-amino-alpha-methylbenzeneacetate | [1][8] |

The aminophenyl moiety is a crucial pharmacophore in medicinal chemistry, often incorporated into molecules to facilitate hydrogen bonding with biological targets and is integral to the design of various therapeutic agents.[9]

A critical feature of M2AP is the presence of a chiral center at the second carbon (C2) of the propanoate chain. This gives rise to two distinct enantiomers: (S)-Methyl 2-(4-aminophenyl)propanoate and (R)-Methyl 2-(4-aminophenyl)propanoate. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicity profiles.[9] For instance, the (S)-enantiomer of ibuprofen is responsible for most of its anti-inflammatory activity. Therefore, the synthesis and separate evaluation of each M2AP enantiomer are critical for a complete understanding of its pharmacological potential.

Potential Anti-inflammatory and Analgesic Activities

Mechanistic Hypothesis: COX Inhibition

The primary hypothesis for the anti-inflammatory and analgesic action of M2AP is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, existing as constitutive (COX-1) and inducible (COX-2) isoforms, catalyze the conversion of arachidonic acid into prostaglandins (PGs). PGs are key signaling molecules that mediate pain, inflammation, and fever.[3] Inhibition of COX-2 is the principal target for anti-inflammatory effects, while concurrent inhibition of COX-1 can lead to gastrointestinal side effects.

In Vitro Evaluation of Anti-inflammatory Activity

This protocol determines the compound's potency and selectivity in inhibiting COX-1 and COX-2 enzymes.

-

Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), fluorometric probe (e.g., ADHP), Tris-HCl buffer, test compound (M2AP), reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).

-

Preparation: Prepare a series of dilutions of M2AP (e.g., from 0.01 µM to 100 µM) in DMSO.

-

Reaction Setup: In a 96-well microplate, add 10 µL of the diluted compound or control vehicle (DMSO).

-

Enzyme Addition: Add 150 µL of reaction buffer containing the respective enzyme (COX-1 or COX-2) and the fluorometric probe to each well.

-

Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

-

Initiation: Initiate the reaction by adding 40 µL of arachidonic acid solution to each well.

-

Measurement: Immediately begin kinetic reading of fluorescence (e.g., Ex/Em = 535/587 nm) every minute for 10 minutes.

-

Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of M2AP relative to the vehicle control. Calculate the IC₅₀ value (the concentration required for 50% inhibition) by plotting percent inhibition against log[concentration].

In Vivo Validation of Anti-inflammatory and Analgesic Effects

This is a standard model for evaluating acute anti-inflammatory activity.[10][11]

-

Animals: Male Wistar rats (150-200g), acclimatized for at least one week.

-

Grouping: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC in saline), Positive control (e.g., Indomethacin, 10 mg/kg), and M2AP test groups (e.g., 10, 20, 40 mg/kg).

-

Administration: Administer the test compounds or controls orally (p.o.) or intraperitoneally (i.p.).

-

Baseline Measurement: One hour after administration, measure the initial paw volume of the right hind paw using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

-

Post-Induction Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Analysis: Calculate the volume of edema at each time point (Vt - V₀). Determine the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.

This test assesses peripheral analgesic activity by quantifying visceral pain responses.[12]

-

Animals: Swiss albino mice (20-25g).

-

Grouping: As described in Protocol 3.3.1, with Aspirin (150 mg/kg) as a potential positive control.

-

Administration: Administer compounds/controls 30 minutes (i.p.) or 60 minutes (p.o.) before the acetic acid injection.

-

Induction of Writhing: Inject 0.1 mL/10g body weight of 0.6% acetic acid solution intraperitoneally.

-

Observation: Immediately after injection, place each mouse in an individual observation chamber and count the number of writhes (a specific contraction of the abdomen followed by stretching of the hind limbs) over a 20-minute period.

-

Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic activity (inhibition) using the formula: [(Wc - Wt) / Wc] * 100, where Wc is the mean writhes in the control group and Wt is the mean writhes in the treated group.

Data Presentation: Summary of Potential Efficacy

| Assay | Parameter | M2AP (Test Value) | Positive Control (Value) |

| COX-1 Inhibition | IC₅₀ (µM) | [Experimental Result] | SC-560 ([Value]) |

| COX-2 Inhibition | IC₅₀ (µM) | [Experimental Result] | Celecoxib ([Value]) |

| Carrageenan Edema | % Inhibition (at 3h) | [Experimental Result] | Indomethacin ([Value]) |

| Acetic Acid Writhing | % Inhibition | [Experimental Result] | Aspirin ([Value]) |

Investigation of Potential Antimicrobial Activity

Rationale

Propionic acid and its derivatives are known to possess antimicrobial properties, acting against a range of bacteria and fungi.[7][13] Their mechanism often involves the disruption of cellular metabolism and intracellular pH balance.[7][13] Thus, investigating M2AP for such activity is a logical extension of its biological profile screening.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[14]

References

- 1. Methyl 2-(4-aminophenyl)propionate | C10H13NO2 | CID 3016109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Methyl 2-(4-aminophenyl)propionate (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]

- 7. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound [drugfuture.com]

- 9. This compound | 39718-97-3 | Benchchem [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid [mdpi.com]

- 12. dovepress.com [dovepress.com]

- 13. A review of the antimicrobial and immune-modulatory properties of the gut microbiotaderived short chain fatty acid propionate – What is new? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

A Technical Guide to the Toxicology and Safety of Methyl 2-(4-aminophenyl)propanoate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary and Chemical Identity

Methyl 2-(4-aminophenyl)propanoate is an aromatic amine derivative and a propanoate ester. While its direct applications are not extensively documented in public literature, its structure suggests utility as an intermediate in organic synthesis, potentially in the development of pharmaceuticals and other specialized chemicals.[1] The presence of an aromatic amine functional group is a structural alert for potential toxicity, necessitating a thorough evaluation of its safety profile. This guide synthesizes the currently available hazard information and outlines the necessary toxicological assessments to fill critical data gaps, providing a framework for its safe handling and future development.

1.1 Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for understanding its potential for environmental fate, transport, and absorption in biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | Methyl 2-(4-aminophenyl)propionate, Methyl 4-amino-alpha-methylbenzeneacetate | PubChem[2] |

| CAS Number | 39718-97-3 | PubChem[2] |

| Molecular Formula | C10H13NO2 | PubChem[2][3] |

| Molecular Weight | 179.22 g/mol | PubChem[2] |

| Appearance | Brown to dark brown solid (<42°C) or liquid (>42°C) | ChemicalBook |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on depositor-supplied information to regulatory bodies like ECHA, this compound is classified with several key hazards.[2][4]

2.1 GHS Hazard Summary

| Pictogram | GHS Class | Hazard Statement |

|

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[2][4] |

| Skin irritation (Category 2) | H315: Causes skin irritation[2][4][5] | |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation[2][4][5] | |

| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[2][4][5] |

These classifications indicate that the primary, currently recognized risks associated with this compound are acute in nature, resulting from short-term exposure. The data mandates careful handling procedures to avoid ingestion, skin/eye contact, and inhalation.

Toxicological Profile and Data Gaps

A comprehensive toxicological profile requires data across multiple endpoints. For this compound, there is a significant disparity between the well-defined acute hazards and the absence of data for long-term effects like mutagenicity, carcinogenicity, and reproductive toxicity.

3.1 Toxicokinetics and Hypothesized Metabolism

No specific metabolism studies for this compound were identified. However, its structure allows for a scientifically grounded hypothesis of its metabolic fate, which is crucial for predicting potential toxicity. The metabolism can be logically divided into two main pathways: hydrolysis of the ester and modification of the aromatic amine.

-

Ester Hydrolysis: Carboxylesterases, abundant in the liver and other tissues, are likely to hydrolyze the methyl ester to its corresponding carboxylic acid, 2-(4-aminophenyl)propanoic acid, and methanol.

-

Propanoate Metabolism: The resulting propanoate derivative can be converted to propionyl-CoA.[6] This intermediate is then carboxylated to methylmalonyl-CoA, which is ultimately isomerized to succinyl-CoA, allowing it to enter the Krebs (TCA) cycle for energy production.[6][7]

-

Aromatic Amine Metabolism: The aminophenyl group is subject to Phase I and Phase II metabolic reactions. N-acetylation is a common detoxification pathway for aromatic amines. Alternatively, N-hydroxylation can occur, which is often a bioactivation step leading to the formation of reactive intermediates capable of binding to DNA, a mechanism linked to the carcinogenicity of many aromatic amines.[8]

Caption: Hypothesized metabolic pathways for this compound.

3.2 Acute Toxicity

The compound is classified as harmful if swallowed.[2][4] This is based on calculations or data from analogous compounds rather than specific animal studies on this molecule. Acute oral toxicity studies (e.g., OECD Guideline 423) are performed to determine the median lethal dose (LD50) and observe clinical signs of toxicity.[9] The observed skin, eye, and respiratory irritation are direct contact hazards.[2][5]

3.3 Genotoxicity and Mutagenicity (Critical Data Gap)

The aromatic amine moiety in this compound is a well-known structural alert for mutagenicity.[10] Metabolic activation can convert aromatic amines into reactive electrophiles that form adducts with DNA, leading to mutations.[8] There is currently no public data on the mutagenic potential of this compound. The Ames test is the standard initial screen for this endpoint.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on OECD Test Guideline 471.

-

Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test measures the ability of a chemical to cause reverse mutations (reversions), restoring the bacteria's ability to grow on an amino acid-deficient medium.

-

Methodology:

-

Strain Selection: Use a range of strains to detect different types of mutations (e.g., frameshift vs. base-pair substitution), such as S. typhimurium TA98, TA100, TA1535, and TA1537.[11][12]

-

Metabolic Activation (S9 Mix): Conduct the assay both with and without a metabolic activation system (S9 fraction), which is a liver homogenate from induced rodents. This is critical because many compounds (pro-mutagens) only become mutagenic after metabolic processing.[13]

-

Exposure: In the plate incorporation method, the test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies over the negative control, typically a two- to three-fold increase.

-

-

Trustworthiness: The protocol includes both negative (vehicle) and positive controls (known mutagens like sodium azide or 2-nitrofluorene) to ensure the bacterial strains are responsive and the S9 mix is active. This self-validating system is essential for interpreting the results correctly.

Caption: Standard workflow for the Ames Bacterial Reverse Mutation Test.

3.4 Chronic, Carcinogenicity, and Reproductive Toxicity (Major Data Gaps)

There are no available studies on the long-term effects of exposure to this compound.

-

Chronic Toxicity: Repeated dose toxicity studies (typically 28-day or 90-day studies in rodents) are needed to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL). These studies involve daily administration of the compound and monitoring of clinical signs, body weight, food consumption, clinical pathology, and histopathology of major organs.[14][15]

-

Carcinogenicity: Given the structural alert of an aromatic amine, a 2-year rodent bioassay would be required to assess carcinogenic potential if widespread or long-term human exposure is anticipated. Many aromatic amines are known or suspected carcinogens.[8] However, some studies on related compounds like the herbicide MCPA have not found evidence of carcinogenicity in rodents, highlighting the need for compound-specific data.[16][17]

-

Reproductive and Developmental Toxicity: For any compound intended for use in pharmaceuticals or with potential for exposure to the general population, reproductive and developmental toxicity testing is essential. These studies assess effects on fertility, pregnancy, and fetal development.[18][19] A standard two-generation study in rats (OECD 416) would evaluate effects on all phases of the reproductive cycle.

Recommended Safety, Handling, and Exposure Controls

Given the known acute hazards and potential for uncharacterized chronic effects, stringent safety protocols are mandatory.

4.1 Engineering Controls

-

Ventilation: All handling of solid or liquid this compound should be performed in a well-ventilated area. For weighing powders or preparing solutions, a certified chemical fume hood is required to minimize inhalation exposure.[5][20]

-

Containment: Use appropriate containment measures to prevent spills. Procedures should be designed to minimize the generation of dusts or aerosols.

4.2 Personal Protective Equipment (PPE)

The following PPE is recommended as a minimum standard for handling this chemical.

| Protection Type | Specification | Rationale |

| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use. | Prevents skin irritation (H315) and dermal absorption.[21] |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | Prevents serious eye irritation (H319).[5][21] |

| Skin/Body Protection | Laboratory coat. Additional protective clothing may be required for large quantities. | Protects against skin contact and contamination of personal clothing.[21] |

| Respiratory Protection | Not required for small quantities in a fume hood. If aerosols or dusts may be generated outside a hood, a NIOSH-approved respirator is necessary. | Prevents respiratory irritation (H335).[21] |

4.3 First Aid and Emergency Procedures

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

-

Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice.[5][20]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][21]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[20]

Conclusion and Recommended Path Forward

This compound is a compound with defined acute hazards, including oral toxicity and irritation to the skin, eyes, and respiratory tract. Safe handling requires appropriate engineering controls and personal protective equipment.

The most significant finding of this review is the profound lack of data regarding its long-term toxicological effects. The presence of an aromatic amine functional group constitutes a significant structural alert for potential mutagenicity and carcinogenicity. Therefore, a tiered testing strategy is strongly recommended before this chemical is considered for any application involving significant human exposure.

Caption: Recommended tiered toxicological testing strategy.

This approach ensures that resources are used efficiently while building a comprehensive safety profile necessary for responsible chemical development and risk assessment.

References

- 1. CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound - Google Patents [patents.google.com]

- 2. Methyl 2-(4-aminophenyl)propionate | C10H13NO2 | CID 3016109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - Methyl 2-(4-aminophenyl)propionate (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 4. Methyl 3-(4-aminophenyl)propanoate | C10H13NO2 | CID 417374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. Propanoate Metabolism Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 7. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 8. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of genotoxity and mutagenicity of DL-p-chlorophenylalanine, its methyl ester and some N-acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. A perspective review on factors that influence mutagenicity in medicinal plants and their health implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A review of potential human carcinogenicity of the chlorophenoxy herbicides MCPA, MCPP, and 2,4-DP - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Developmental and reproductive toxicity hazard characterization of 2-amino-2-methyl-1-propanol (AMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. enamine.enamine.net [enamine.enamine.net]

A Comprehensive Technical Guide to the Stability and Storage of Methyl 2-(4-aminophenyl)propanoate

For researchers, scientists, and drug development professionals, understanding the chemical stability of a molecule is paramount to ensuring the integrity of experimental data, the viability of drug candidates, and the safety of final products. This guide provides an in-depth analysis of the stability and optimal storage conditions for Methyl 2-(4-aminophenyl)propanoate, a key intermediate in various synthetic pathways. By elucidating its potential degradation pathways and outlining rigorous testing protocols, this document serves as a critical resource for maintaining the quality and reliability of this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential before delving into its stability profile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 39718-97-3 | [1] |

| Appearance | Yellow to brown solid-liquid mixture | [3] |

| Storage Temperature | 2-8°C or -20°C (supplier dependent) | [3][4] |

Predicted Degradation Pathways

The structure of this compound contains two primary functional groups susceptible to degradation: an aromatic amine (aniline derivative) and a methyl ester. The interplay of these groups dictates the molecule's stability profile.

Oxidation of the Aromatic Amine

The aniline moiety is electron-rich and, therefore, highly susceptible to oxidation.[5] Exposure to atmospheric oxygen, light, or oxidizing agents can initiate a cascade of reactions, leading to the formation of colored impurities.[5] This is a common degradation pathway for aniline and its derivatives, often resulting in a gradual darkening of the material upon storage.[5] The oxidation can lead to the formation of nitroso, nitro, azoxy, or polymeric species.[6][7][8]

Hydrolysis of the Methyl Ester

The methyl ester group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and methanol.[9] This reaction can be catalyzed by either acid or base.[9][10][11] While the reaction with pure water is typically slow, the presence of acidic or basic impurities, or storage in non-neutral pH solutions, can significantly accelerate this degradation pathway.[9] Alkaline hydrolysis, also known as saponification, is generally faster and irreversible compared to acid-catalyzed hydrolysis.[9]

Caption: Predicted degradation pathways for this compound.

Recommended Storage Conditions

Based on the potential degradation pathways, the following storage conditions are recommended to ensure the long-term stability of this compound:

-

Temperature: Refrigeration at 2-8°C is a common recommendation.[3] For extended storage, freezing at -20°C is advisable to slow down both oxidative and hydrolytic degradation rates.[4]

-

Atmosphere: Due to the sensitivity of the aniline group to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.

-

Light: The compound should be protected from light to minimize photo-oxidation.[12] Amber vials or opaque containers should be used.

-

Moisture: To prevent hydrolysis of the ester, the compound should be stored in a dry environment.[13] Containers should be tightly sealed to prevent moisture ingress.

Stability Indicating Method Development and Forced Degradation Studies

A crucial aspect of managing the stability of any chemical is the availability of a validated stability-indicating analytical method. Such a method can separate the intact compound from its degradation products. Forced degradation studies are essential for developing and validating such methods and for elucidating the degradation pathways.[14][15][16]

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for monitoring the stability of this compound. A reverse-phase C18 column with a gradient elution using a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol) would be a good starting point for method development. The aromatic nature of the molecule allows for sensitive UV detection.

Forced Degradation Protocol

Forced degradation studies should be conducted on a representative batch of the material.[17] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.[15]

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Detailed Protocols for Forced Degradation:

-

Acidic Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

-

Dilute with 0.1 M hydrochloric acid to the final concentration for analysis.

-

Heat the solution at 60°C and take samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before HPLC analysis.

-

-

Alkaline Hydrolysis:

-

Prepare a solution of the compound as described above.

-

Dilute with 0.1 M sodium hydroxide.

-

Keep the solution at room temperature and sample at various time points (e.g., 0, 1, 2, 4, 8 hours).

-

Neutralize the samples before injection.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound.

-

Add 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, and sample at different time points.

-

-

Thermal Degradation:

-

Place the solid compound in a controlled temperature oven (e.g., 80°C).

-

Sample at various time points, dissolve in a suitable solvent, and analyze.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[18][19]

-

Analyze the samples after exposure and compare them to a control sample protected from light.

-

Long-Term Stability Study Protocol

Once a stability-indicating method is established, a long-term stability study should be initiated to determine the retest period or shelf life of the compound under the recommended storage conditions.

| Parameter | Recommendation |

| Batches | At least two representative batches.[20] |

| Storage Conditions | Recommended: 2-8°C. Accelerated: 25°C/60% RH or 40°C/75% RH.[21][22] |

| Testing Frequency | Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months. Accelerated: 0, 3, 6 months.[20][21][23] |

| Tests to be Performed | Appearance, Assay (by HPLC), Purity/Degradation Products (by HPLC). |

Conclusion

The stability of this compound is primarily influenced by its susceptibility to oxidation at the aniline moiety and hydrolysis of the methyl ester. To maintain the integrity of this compound, it is imperative to store it under refrigerated, dark, dry, and inert conditions. A comprehensive stability testing program, including forced degradation and long-term studies, is essential to fully characterize its degradation profile and establish a reliable retest period. The protocols and information provided in this guide offer a robust framework for researchers and drug development professionals to ensure the quality and reliability of this compound in their work.

References

- 1. Methyl 2-(4-aminophenyl)propionate | C10H13NO2 | CID 3016109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Methyl 2-(4-aminophenyl)propionate (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. methyl 2-(4-aminophenyl)propionate | 39718-97-3 [amp.chemicalbook.com]

- 4. usbio.net [usbio.net]

- 5. Aniline - Wikipedia [en.wikipedia.org]

- 6. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. asianpubs.org [asianpubs.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. lumiprobe.com [lumiprobe.com]

- 13. diplomatacomercial.com [diplomatacomercial.com]

- 14. acdlabs.com [acdlabs.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 18. ema.europa.eu [ema.europa.eu]

- 19. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. ema.europa.eu [ema.europa.eu]

- 21. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]

- 22. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 23. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

Methodological & Application

The Versatile Scion: Methyl 2-(4-aminophenyl)propanoate as a Cornerstone in Modern Pharmaceutical Synthesis

In the intricate tapestry of medicinal chemistry, the selection of foundational molecular scaffolds is a critical determinant of a drug discovery program's success. Among the pantheon of privileged structures, the phenylpropanoate framework holds a distinguished position, offering a versatile chassis for the elaboration of diverse and potent therapeutic agents.[1] This application note delves into the utility of a particularly valuable derivative, Methyl 2-(4-aminophenyl)propanoate, as a strategic building block in the synthesis of contemporary pharmaceuticals, with a focus on targeted therapies such as kinase and epigenetic inhibitors.

The inherent chemical functionalities of this compound—a reactive primary aromatic amine, a modifiable ester group, and a chiral center—provide medicinal chemists with a tripartite toolkit for molecular diversification. The aminophenyl moiety is a well-established pharmacophore, crucial for establishing key interactions, such as hydrogen bonds, with biological targets.[1] This document will provide a detailed exploration of the physicochemical properties of this reagent, protocols for its key transformations, and its application in the synthesis of complex pharmaceutical intermediates.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is paramount for its effective and safe implementation in a synthetic workflow. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | PubChem[2] |

| Molecular Weight | 179.22 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 39718-97-3 | PubChem[2] |

| Appearance | Yellow to brown solid-liquid mixture | ChemicalBook[3] |

| Storage Temperature | 2-8°C | ChemicalBook[3] |

| Boiling Point | 297.5±23.0 °C at 760 mmHg | Sigma-Aldrich[4] |

| Melting Point | 80-84 °C | Sigma-Aldrich[4] |

Safety and Handling Precautions:

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[6][7][8][9] All manipulations should be conducted in a well-ventilated chemical fume hood.[5][6][8] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[6][9] Store the compound in a tightly sealed container in a cool, dry place.[3][5]

Core Synthetic Applications: N-Acylation for the Elaboration of Pharmaceutical Intermediates

The primary aromatic amine of this compound is a versatile handle for a variety of chemical transformations, most notably N-acylation reactions. This reaction is a cornerstone of pharmaceutical synthesis, enabling the formation of stable amide bonds that are prevalent in a vast number of drug molecules.[10] The following protocol details a general yet robust procedure for the N-acylation of this compound with an aromatic acyl chloride, a common step in the synthesis of kinase and DNA methyltransferase (DNMT) inhibitors.[2][11]

Experimental Protocol: N-Acylation with 4-Nitrobenzoyl Chloride

This protocol describes the synthesis of Methyl 2-(4-(4-nitrobenzamido)phenyl)propanoate, a key intermediate that can be further elaborated into active pharmaceutical ingredients. The choice of 4-nitrobenzoyl chloride is illustrative; the nitro group can be readily reduced to an amine, providing a further point for molecular diversification, a strategy commonly employed in the synthesis of DNMT inhibitors like SGI-1027.[2][11]

Materials:

-

This compound

-

4-Nitrobenzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.

-

Addition of Reagents: To the stirred solution, add anhydrous pyridine (1.2 eq) followed by the dropwise addition of a solution of 4-nitrobenzoyl chloride (1.1 eq) in anhydrous dichloromethane. The pyridine acts as a base to neutralize the HCl byproduct of the reaction.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure Methyl 2-(4-(4-nitrobenzamido)phenyl)propanoate.

Causality and Self-Validation:

-

The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the acyl chloride and to ensure a high-yielding reaction.

-

The slow, dropwise addition of the acyl chloride at 0°C helps to control the exothermicity of the reaction and minimize the formation of side products.

-

The aqueous workup with acid and base is designed to remove unreacted starting materials and the pyridine catalyst. The final brine wash removes residual water from the organic phase.

-

The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the synthesis. The disappearance of the starting material signals and the appearance of the expected product signals in the spectra serve as a self-validating system for the protocol.

Visualization of the Synthetic Workflow

To provide a clear visual representation of the described protocol and its place in a larger synthetic scheme, the following diagrams have been generated using Graphviz.

Caption: Step-by-step workflow for the N-acylation of this compound.

Logical Progression to Advanced Pharmaceutical Intermediates

The N-acylated product, Methyl 2-(4-(4-nitrobenzamido)phenyl)propanoate, is not an end in itself but a versatile intermediate for more complex molecular architectures. The following diagram illustrates the logical progression from this intermediate to a core structure found in many kinase and DNMT inhibitors.

Caption: Synthetic pathway from the building block to a complex pharmaceutical core structure.

Concluding Remarks for the Practicing Scientist

This compound represents a highly valuable and versatile building block for the modern medicinal chemist. Its strategic incorporation into synthetic routes allows for the efficient construction of complex molecules with desirable pharmacological properties. The protocols and workflows detailed in this application note are intended to provide a practical guide for researchers engaged in the synthesis of novel therapeutics. By understanding the fundamental reactivity of this scaffold and employing robust synthetic methodologies, the path from a simple building block to a potentially life-saving pharmaceutical can be navigated with greater efficiency and confidence. The continued exploration of derivatives of this and similar phenylpropanoate scaffolds will undoubtedly lead to the discovery of the next generation of targeted therapies.[1]

References

- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - Research - Institut Pasteur [research.pasteur.fr]

- 4. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic approaches to DNMT inhibitor SGI-1027 and effects on the U937 leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note & Protocols: Strategic Synthesis of Novel Bioactive Scaffolds from Methyl 2-(4-aminophenyl)propanoate

Abstract

Methyl 2-(4-aminophenyl)propanoate is a versatile starting material possessing two key reactive sites: a nucleophilic aromatic amine and an electrophilic methyl ester. This unique bifunctionality makes it an ideal scaffold for the development of diverse chemical libraries, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive guide for researchers, outlining strategic synthetic pathways to generate novel derivatives through targeted modifications of these functional groups. We present detailed, field-tested protocols for N-acylation, N-sulfonylation, N-alkylation (via reductive amination), and ester hydrolysis followed by amide coupling, explaining the chemical principles and experimental rationale behind each step.

Introduction: The Strategic Value of this compound

The quest for novel molecular entities with specific biological activities is the cornerstone of modern drug discovery. The strategic selection of a core scaffold is critical for the efficient generation of a chemical library with diverse pharmacological properties. This compound[1][2] serves as an exemplary starting scaffold. Its structure features:

-

A Primary Aromatic Amine: This group is a potent nucleophile, readily participating in reactions such as acylation and sulfonylation to form stable amide and sulfonamide linkages.[3][4] These moieties are prevalent in a vast number of approved pharmaceuticals.

-

A Methyl Ester: This functional group can be hydrolyzed to a carboxylic acid, which can then be coupled with a wide array of amines to form a second generation of amide derivatives.[5][6] Alternatively, it can undergo direct amidation under specific conditions.[7][8]

-

A Chiral Center: The presence of a stereocenter at the α-carbon offers the potential for stereoselective synthesis and the exploration of enantiomeric effects on biological activity.

This guide details robust and reproducible protocols for exploiting this reactivity to synthesize a matrix of novel compounds, providing a foundation for structure-activity relationship (SAR) studies.

Overview of Synthetic Strategies

The derivatization of this compound can be logically categorized by the functional group being targeted. The primary pathways involve reactions at the amine (Pathway A) or the ester (Pathway B), which can be pursued independently or sequentially.

Diagram 1: Key Synthetic Pathways from the Core Scaffold.

Pathway A: Direct Modification of the Aryl Amine

The nucleophilicity of the 4-amino group allows for straightforward derivatization. These reactions are typically high-yielding and tolerant of the ester functionality.

Synthesis of N-Acyl Derivatives (Amides)

The formation of an amide bond via N-acylation is one of the most common reactions in medicinal chemistry.[9] Acyl chlorides or anhydrides are highly reactive electrophiles that readily acylate even moderately reactive amines.[10] The use of a non-nucleophilic base is critical to neutralize the HCl or carboxylic acid byproduct generated during the reaction.